

Spectroscopic Characterization of 4-[(Methylamino)methyl]cyclohexan-1-amine: A Technical Guide

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Compound of Interest

Compound Name:	4-[(Methylamino)methyl]cyclohexan-1-amine
CAS No.:	1206679-47-1
Cat. No.:	B1419079

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This technical guide provides a comprehensive overview of the expected spectroscopic data for the bifunctional molecule **4-[(Methylamino)methyl]cyclohexan-1-amine**. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust analytical framework.

Introduction to 4-[(Methylamino)methyl]cyclohexan-1-amine

4-[(Methylamino)methyl]cyclohexan-1-amine is a diamine featuring a primary amine and a secondary amine attached to a cyclohexane ring via a methylene bridge. This structure presents a unique combination of functional groups that are of interest in various chemical and

pharmaceutical applications. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and structural elucidation in research and development settings. This guide provides the foundational spectroscopic knowledge for scientists working with this and structurally related compounds.

Predicted ^1H NMR Spectroscopic Data

Proton Nuclear Magnetic Resonance (^1H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ^1H NMR spectrum of **4-[(Methylamino)methyl]cyclohexan-1-amine** in a suitable solvent like CDCl_3 would exhibit distinct signals corresponding to the different proton environments in the molecule.

Key Predicted ^1H NMR Signals:

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
Cyclohexyl CH (axial & equatorial)	1.0 - 2.0	Multiplet	9H	The methylene protons of the cyclohexane ring will appear as a complex multiplet in the aliphatic region.
-CH-NH ₂	2.5 - 3.0	Multiplet	1H	The proton on the carbon bearing the primary amine is deshielded and will appear as a multiplet.
-CH ₂ -NH-	2.3 - 2.6	Doublet	2H	The methylene protons adjacent to the secondary amine will be a doublet due to coupling with the N-H proton.
-NH ₂	1.0 - 2.0 (broad)	Singlet (broad)	2H	The protons of the primary amine often appear as a broad singlet and can exchange with D ₂ O.
-NH-CH ₃	1.5 - 2.5 (broad)	Singlet (broad)	1H	The proton of the secondary amine will also be a broad singlet and

can exchange
with D₂O.

-N-CH₃

2.2 - 2.5

Singlet

3H

The methyl
protons attached
to the nitrogen
typically appear
as a sharp
singlet in this
region.^{[1][2]}

Experimental Protocol for ¹H NMR Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of **4-[(Methylamino)methyl]cyclohexan-1-amine** in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.
- Instrument Setup:
 - Use a 400 MHz or higher field NMR spectrometer.
 - Tune and shim the probe to ensure a homogeneous magnetic field.
 - Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
 - Use a standard pulse sequence (e.g., zg30).
- Data Acquisition:
 - Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans).
 - Set the relaxation delay (d1) to at least 1 second.
- Data Processing:
 - Apply a Fourier transform to the acquired free induction decay (FID).

- Phase correct the spectrum.
- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl_3 at 7.26 ppm).
- Integrate the signals to determine the relative number of protons.

Data Acquisition and Processing Workflow:

Caption: Workflow for acquiring and processing ^1H NMR data.

Predicted ^{13}C NMR Spectroscopic Data

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ^{13}C NMR spectrum of **4-[(Methylamino)methyl]cyclohexan-1-amine** will show distinct signals for each unique carbon atom.

Key Predicted ^{13}C NMR Signals:

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Cyclohexyl C1 (-CH-NH ₂)	45 - 55	The carbon atom bonded to the primary amine is significantly deshielded.
Cyclohexyl C4 (-CH-CH ₂ -)	35 - 45	The quaternary carbon of the cyclohexane ring will be in this range.
Other Cyclohexyl CH ₂	25 - 35	The remaining methylene carbons of the cyclohexane ring.
-CH ₂ -NH-	50 - 60	The methylene carbon adjacent to the secondary amine is deshielded.
-N-CH ₃	30 - 40	The methyl carbon attached to the nitrogen.

Experimental Protocol for ¹³C NMR Spectroscopy:

- Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
- Instrument Setup:
 - Use a spectrometer with a broadband probe.
 - Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
 - Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals.
- Data Acquisition:

- Acquire a larger number of scans compared to ^1H NMR (e.g., 1024 or more) due to the low natural abundance of ^{13}C .
- Use a longer relaxation delay (d1) of 2-5 seconds.
- Data Processing:
 - Process the data similarly to ^1H NMR (Fourier transform, phasing, and calibration).
 - Calibrate the chemical shift scale using the solvent peak (e.g., CDCl_3 at 77.16 ppm).

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **4-**

[(Methylamino)methyl]cyclohexan-1-amine will show characteristic absorption bands for its primary and secondary amine groups, as well as C-H and C-N bonds.

Key Predicted IR Absorption Bands:

Functional Group	Predicted Wavenumber (cm ⁻¹)	Intensity	Description
N-H Stretch (Primary Amine)	3400 - 3250	Medium	Two bands are expected for the symmetric and asymmetric stretching of the -NH ₂ group.[1][2][3]
N-H Stretch (Secondary Amine)	3350 - 3310	Medium-Weak	A single band is expected for the N-H stretch of the -NH- group.[1][3]
C-H Stretch (Aliphatic)	2950 - 2850	Strong	Stretching vibrations of the C-H bonds in the cyclohexane ring and methyl group.[4]
N-H Bend (Primary Amine)	1650 - 1580	Medium	Scissoring vibration of the -NH ₂ group.[3]
C-N Stretch (Aliphatic Amine)	1250 - 1020	Medium-Weak	Stretching vibrations of the C-N bonds.[3][4]
N-H Wag (Primary & Secondary Amines)	910 - 665	Broad, Strong	Out-of-plane bending of the N-H bonds.[3]

Experimental Protocol for IR Spectroscopy (ATR):

- Sample Preparation: Place a small drop of the liquid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
- Instrument Setup:
 - Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
 - Collect a background spectrum of the clean, empty ATR crystal.

- Data Acquisition:
 - Collect the sample spectrum over the range of 4000-400 cm^{-1} .
 - Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
- Data Processing:
 - The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Label the significant peaks.

IR Data Acquisition Workflow:

Caption: Workflow for acquiring and processing IR data using an ATR accessory.

Predicted Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.

Key Predicted Mass Spectrometric Data:

- Molecular Ion (M^+): The molecular weight of **4-[(Methylamino)methyl]cyclohexan-1-amine** ($\text{C}_8\text{H}_{18}\text{N}_2$) is 142.24 g/mol . Therefore, the molecular ion peak is expected at $m/z = 142$.
- Nitrogen Rule: The presence of two nitrogen atoms (an even number) is consistent with an even nominal molecular mass.
- Major Fragmentation Pathways:
 - α -Cleavage: This is a common fragmentation pathway for amines. Cleavage of the C-C bond adjacent to the nitrogen atoms will be a dominant process.
 - Loss of a propyl radical from the cyclohexane ring could lead to a fragment at $m/z = 99$.

- Cleavage of the bond between the cyclohexane ring and the methylene bridge could result in a fragment at $m/z = 58$ ($\text{CH}_2=\text{NH}-\text{CH}_3$) or $m/z = 84$ (cyclohexyl- NH_2).
- Loss of NH_3 : A peak corresponding to the loss of ammonia (M-17) from the primary amine may be observed.
- Loss of CH_3NH_2 : A peak corresponding to the loss of methylamine (M-31) from the secondary amine side chain might be present.

Experimental Protocol for Mass Spectrometry (EI-MS):

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: Use Electron Impact (EI) ionization at a standard energy of 70 eV.
- Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
- Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for **4-[(Methylamino)methyl]cyclohexan-1-amine**. By understanding these expected spectral characteristics, researchers and scientists can more effectively identify and characterize this molecule in their work. The provided experimental protocols offer a standardized approach to data acquisition, ensuring high-quality and reproducible results. While this guide is based on well-established spectroscopic principles and data from analogous compounds, experimental verification is always recommended for definitive structural confirmation.

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